molecular formula C19H16O5 B590331 (S)-6-Hydroxywarfarin CAS No. 63740-80-7

(S)-6-Hydroxywarfarin

Cat. No. B590331
CAS RN: 63740-80-7
M. Wt: 324.332
InChI Key: IQWPEJBUOJQPDE-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Hydroxywarfarin is a derivative of warfarin, a widely used anticoagulant medication. It is a chiral compound, meaning it has two mirror-image forms, (R)-6-Hydroxywarfarin and this compound. The (S)-enantiomer is known to be more potent than the (R)-enantiomer and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

  • Glucuronidation of Hydroxywarfarin Enantiomers : (S)-6-Hydroxywarfarin, along with other hydroxywarfarin enantiomers, undergoes glucuronidation, a process essential for drug detoxification and excretion. This process involves human liver microsomes and recombinant UDP-glucuronosyltransferases (UGTs). The study found significant differences in the glucuronidation kinetics of the R- and S-enantiomers of 6-, 7-, and 8-hydroxywarfarin, indicating different enzymatic affinity and capacity for each enantiomer (Bratton et al., 2012).

  • Metabolism by CYP2C19 : Another study explored the metabolism of R- and S-warfarin by CYP2C19 into various hydroxywarfarins, including this compound. It showed that recombinant CYP2C19 metabolizes R- and S-warfarin mainly to 6-, 7-, and 8-hydroxywarfarin, with 4'-hydroxywarfarin as a minor metabolite. This implies that CYP2C19 might significantly impact the metabolism of warfarin and its enantiomers (Kim et al., 2013).

  • Reductive Elimination Pathway for Hydroxywarfarin : A study discovered a novel reductive elimination pathway for 10-Hydroxywarfarin, which might also be relevant for other hydroxywarfarins like this compound. This pathway involves the reduction of hydroxywarfarin isomers to corresponding alcohols, impacting their pharmacological activity and elimination (Pouncey et al., 2022).

  • Inhibition of CYP2C9 Metabolism : Hydroxywarfarin metabolites, including this compound, can inhibit the hydroxylation of warfarin by CYP2C9. This feedback inhibition could limit the metabolic capacity toward S-warfarin, thus affecting the overall pharmacokinetics of warfarin (Jones et al., 2010).

  • Quantification in Human Plasma : A method for quantifying warfarin enantiomers and their hydroxylation metabolites, including this compound, in human plasma was developed. This is crucial for drug interaction studies and understanding the metabolism of warfarin and its metabolites (Ju et al., 2014).

  • Role in Warfarin Metabolism and Clearance : Understanding the role of this compound and other hydroxywarfarin metabolites in the metabolism and clearance of warfarin is vital. The phase II metabolism, particularly glucuronidation by UGTs, is significant in warfarin inactivation and clearance, which has implications for personalized warfarin therapy (Jones et al., 2009).

properties

IUPAC Name

4,6-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)9-14(12-5-3-2-4-6-12)17-18(22)15-10-13(21)7-8-16(15)24-19(17)23/h2-8,10,14,21-22H,9H2,1H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWPEJBUOJQPDE-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=CC(=C3)O)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716368
Record name 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63740-80-7
Record name 6-Hydroxywarfarin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXYWARFARIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4H75SHN38
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the significance of (S)-6-Hydroxywarfarin in warfarin therapy?

A: this compound is one of the metabolites generated from the metabolism of (S)-warfarin, the more potent enantiomer of the anticoagulant drug, warfarin [, ]. While not pharmacologically active as an anticoagulant, its formation provides valuable insights into the metabolic pathways of warfarin and the potential for drug-drug interactions.

Q2: How does fluconazole, an antifungal agent, affect the formation of this compound?

A: Research indicates that fluconazole acts as a potent inhibitor of cytochrome P450 (P450) enzymes, particularly P450 2C9 []. This enzyme plays a crucial role in the metabolic clearance of (S)-warfarin, primarily by converting it to (S)-7-Hydroxywarfarin and this compound []. Therefore, the presence of fluconazole could potentially inhibit the formation of this compound by suppressing the activity of P450 2C9. This inhibition could lead to increased levels of (S)-warfarin in the body, potentially increasing the risk of bleeding complications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.